molecular formula C13H9N5 B2412871 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile CAS No. 285987-29-3

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile

Cat. No.: B2412871
CAS No.: 285987-29-3
M. Wt: 235.25
InChI Key: SKYQQENDYWWNJS-UHFFFAOYSA-N
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Description

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is a heterocyclic compound that features two imidazole rings attached to a benzene ring with a nitrile group. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler imidazole compound with a single ring.

    2,4,5-trisubstituted imidazoles: Compounds with additional substituents on the imidazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is unique due to the presence of two imidazole rings and a nitrile group attached to a benzene ring. This structure provides a combination of properties that can be exploited in various applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

2,6-di(imidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c14-8-11-12(17-6-4-15-9-17)2-1-3-13(11)18-7-5-16-10-18/h1-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYQQENDYWWNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N2C=CN=C2)C#N)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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